molecular formula C6H4BF3O2 B1307773 2,3,6-Trifluorophenylboronic acid CAS No. 247564-71-2

2,3,6-Trifluorophenylboronic acid

Cat. No.: B1307773
CAS No.: 247564-71-2
M. Wt: 175.9 g/mol
InChI Key: IWPDDRPLEKURGG-UHFFFAOYSA-N
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Description

2,3,6-Trifluorophenylboronic acid is an organic compound with the chemical formula C6H4BF3O2. It is a boronic acid derivative characterized by the presence of three fluorine atoms attached to the benzene ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, due to its ability to form stable carbon-carbon bonds .

Mechanism of Action

Target of Action

The primary target of 2,3,6-Trifluorophenylboronic acid is the γ-secretase enzyme . This enzyme plays a crucial role in the cleavage of certain proteins within the cell membrane, including the amyloid precursor protein, which is implicated in Alzheimer’s disease .

Mode of Action

This compound interacts with its target, the γ-secretase enzyme, through a process known as the Suzuki-Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which allows for the formation of carbon-carbon bonds . The result of this interaction is the synthesis of a C-6 hydroxy tricyclic sulfone .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction, facilitated by this compound, affects the biochemical pathway involving the γ-secretase enzyme .

Pharmacokinetics

Boronic acids, in general, are known for their good bioavailability due to their ability to form reversible covalent bonds with biological targets .

Result of Action

The molecular and cellular effects of this compound’s action involve the inhibition of the γ-secretase enzyme . This inhibition could potentially reduce the production of beta-amyloid plaques, which are a hallmark of Alzheimer’s disease .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the stability of boronic acids . Additionally, the presence of other molecules can influence the Suzuki-Miyaura coupling reaction .

Biochemical Analysis

Biochemical Properties

2,3,6-Trifluorophenylboronic acid plays a crucial role in biochemical reactions, particularly as an inhibitor of γ-secretase, an enzyme involved in the production of amyloid-beta peptides. These peptides are associated with the pathogenesis of Alzheimer’s disease. By inhibiting γ-secretase, this compound can reduce the formation of amyloid-beta peptides, thereby offering potential therapeutic benefits . Additionally, this compound interacts with various proteins and enzymes through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of enzymes such as γ-secretase. This modulation can lead to changes in gene expression and cellular metabolism, particularly in cells involved in the production of amyloid-beta peptides . Furthermore, the compound’s ability to form covalent bonds with biomolecules can impact cellular functions by altering protein activity and stability.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of γ-secretase. The boronic acid group of the compound interacts with the active site of the enzyme, preventing it from catalyzing the cleavage of amyloid precursor protein into amyloid-beta peptides . This inhibition is achieved through the formation of a reversible covalent bond between the boronic acid group and the enzyme’s active site, leading to a decrease in amyloid-beta production.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under inert gas conditions at low temperatures (2-8°C) . Prolonged exposure to higher temperatures or reactive environments can lead to its degradation, potentially reducing its efficacy. Long-term studies in vitro and in vivo have shown that the compound can maintain its inhibitory effects on γ-secretase over extended periods, although its stability may vary depending on the specific experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound effectively inhibits γ-secretase activity without causing significant toxicity . At higher doses, it can exhibit toxic or adverse effects, including potential impacts on liver and kidney function. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that optimal dosing is crucial for maximizing therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its role as a γ-secretase inhibitor. The compound interacts with enzymes and cofactors involved in the metabolism of amyloid precursor protein, influencing metabolic flux and metabolite levels . Its boronic acid group allows it to participate in reactions with diols and other nucleophiles, further integrating it into cellular metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments where it can exert its inhibitory effects on γ-secretase . The compound’s distribution is influenced by its chemical properties, including its ability to form covalent bonds with biomolecules, which can affect its accumulation and localization within cells.

Subcellular Localization

This compound is localized to specific subcellular compartments, particularly those associated with γ-secretase activity. The compound’s boronic acid group may interact with targeting signals or undergo post-translational modifications that direct it to these compartments . This localization is crucial for its function as an enzyme inhibitor, as it ensures that the compound is present at the site of γ-secretase activity, allowing it to effectively inhibit the enzyme and reduce amyloid-beta production.

Preparation Methods

Synthetic Routes and Reaction Conditions

There are several methods to synthesize 2,3,6-Trifluorophenylboronic acid:

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using the above-mentioned methods. The reactions are carried out under controlled conditions to ensure high yield and purity of the product. The use of automated systems and reactors helps in maintaining consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

2,3,6-Trifluorophenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Aryl Halides: Reactants in coupling reactions.

    Oxidizing and Reducing Agents: Used in oxidation and reduction reactions.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,6-Trifluorophenylboronic acid is unique due to the specific arrangement of fluorine atoms on the benzene ring, which imparts distinct reactivity and stability compared to other trifluorophenylboronic acid derivatives. This makes it particularly useful in certain synthetic applications where other derivatives may not perform as effectively .

Properties

IUPAC Name

(2,3,6-trifluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BF3O2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWPDDRPLEKURGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1F)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10400092
Record name 2,3,6-Trifluorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247564-71-2
Record name 2,3,6-Trifluorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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